molecular formula C10H11FO2 B1530105 (5R)-9-fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-ol CAS No. 1567880-97-0

(5R)-9-fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-ol

Cat. No. B1530105
M. Wt: 182.19 g/mol
InChI Key: QSNJRSCASWPUDK-SECBINFHSA-N
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Description

The description of a compound typically includes its molecular formula, structure, and any common names or synonyms it might have. It may also include information about its discovery or synthesis.



Synthesis Analysis

The synthesis of a compound refers to the chemical reactions used to produce it. This often involves multiple steps, each with its own reactants, products, and conditions. The yield and purity of the product at each step are important considerations.



Molecular Structure Analysis

The molecular structure of a compound is determined using techniques such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry. These techniques provide information about the arrangement of atoms in the molecule and the types of bonds between them.



Chemical Reactions Analysis

This involves studying the reactions that the compound can undergo. This can include reactions with other compounds or decomposition reactions. The conditions under which these reactions occur and the products they form are important aspects of this analysis.



Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its melting point, boiling point, solubility, and reactivity. These properties can be determined using a variety of experimental techniques.


Scientific Research Applications

Structural Analysis and Synthesis

  • The structural analysis of related benzoxepin derivatives provides insights into their molecular conformations and interactions. Studies on compounds like (2RS,4RS)-7-Fluoro-2-(2-phenylethyl)-2,3,4,5-tetrahydro-1H-1,4-epoxy-1-benzazepine have revealed how slight differences in molecular structures can influence the formation of specific intermolecular interactions, impacting the crystalline properties of these compounds (Blanco et al., 2012).

Antiproliferative Activities

  • Benzoxepin derivatives have been synthesized and tested for their antiproliferative activities, particularly against cancer cell lines. For instance, medium benzene-fused oxacycles with the 5-fluorouracil moiety have shown promising results in inhibiting the growth of MCF-7 cells, indicating their potential in cancer therapy (Saniger et al., 2003).

Supramolecular Structures

  • The study of tetrahydro-1,4-epoxy-1-benzazepines carrying pendent heterocyclic substituents has revealed diverse patterns of supramolecular aggregation. These findings are crucial for understanding how modifications in peripheral substituents can affect molecular packing and intermolecular interactions, which are essential considerations in drug design and materials science (Blanco et al., 2008).

Pharmacological Applications

  • Compounds structurally related to "(5R)-9-fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-ol" have been investigated for their pharmacological properties. The synthesis and evaluation of novel 2,3,4,5-tetrahydro[1,3]diazepino[1,2-a]benzimidazole derivatives as anxiolytic and analgesic agents highlight the therapeutic potential of such structures in addressing anxiety and pain (Maltsev et al., 2021).

Metabolic Studies

  • Fluorinated compounds have also been studied for their metabolic fate using advanced techniques like NMR, providing valuable insights into their biological transformations and potential therapeutic applications. This area of research is critical for the development of fluorinated drugs and their clinical applications (Stevens et al., 1984).

Safety And Hazards

The safety and hazards associated with a compound are typically determined through toxicological studies. This can include studying the compound’s effects on cells or organisms, and determining its LD50 (the dose that is lethal to 50% of a population).


Future Directions

Future directions could involve further studies to better understand the compound’s properties or reactions, or the development of new methods to synthesize it. It could also involve exploring potential applications of the compound in areas such as medicine or materials science.


Please note that this is a general overview and the specific analysis would depend on the particular compound . If you have a different compound or more specific questions, feel free to ask!


properties

IUPAC Name

(5R)-9-fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FO2/c11-8-4-1-3-7-9(12)5-2-6-13-10(7)8/h1,3-4,9,12H,2,5-6H2/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSNJRSCASWPUDK-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=C(C(=CC=C2)F)OC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](C2=C(C(=CC=C2)F)OC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5R)-9-fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(5R)-9-fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-ol
Reactant of Route 2
(5R)-9-fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-ol
Reactant of Route 3
(5R)-9-fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-ol
Reactant of Route 4
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(5R)-9-fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-ol
Reactant of Route 5
(5R)-9-fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-ol
Reactant of Route 6
(5R)-9-fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-ol

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